4-Cyano-4'-methylbiphenyl (CAS 50670-50-3), commonly referred to as 1CB, is a rigid, linear organic intermediate characterized by an electron-withdrawing para-cyano group and a reactive para-methyl group across a biphenyl core . Unlike its longer-chain homologues which are utilized directly as fluid liquid crystals, 1CB is a solid at room temperature with a melting point of 108–112 °C . In industrial procurement, it is primarily valued as a highly specific synthetic precursor rather than a final functional material. Its primary commercial utility stems from the benzylic methyl group, which serves as a precise handle for radical bromination to yield 4'-(bromomethyl)-[1,1'-biphenyl]-4-carbonitrile (CAS 50670-51-4) . This brominated derivative is a critical building block for synthesizing rigid OLED host materials, complex liquid crystal dimers, and specific pharmaceutical reference standards, making 1CB an indispensable upstream starting material for advanced functional molecules .
Substituting 4-Cyano-4'-methylbiphenyl with other cyanobiphenyls leads to immediate synthetic or functional failure. If a buyer attempts to use the widely available 4-cyano-4'-pentylbiphenyl (5CB), benzylic functionalization becomes impossible; radical bromination of 5CB yields a complex, unusable mixture of aliphatic halides rather than a single reactive intermediate [1]. Conversely, using unsubstituted 4-cyanobiphenyl completely removes the necessary carbon handle for downstream nucleophilic coupling . Furthermore, substitution with the pharmaceutical intermediate 4'-methylbiphenyl-2-carbonitrile (the ortho-cyano isomer) drastically alters the molecular geometry from a linear rod-like structure to a bent conformation, which destroys the mesogenic potential required for liquid crystal and OLED applications and prevents the formation of para-substituted target molecules . Therefore, 1CB is strictly required when a linear, para-functionalized biphenyl linkage is mandatory .
The primary procurement driver for 4-Cyano-4'-methylbiphenyl is its ability to undergo clean, selective functionalization. When subjected to standard radical bromination conditions (NBS/AIBN), 1CB yields the highly reactive intermediate 4'-(bromomethyl)-[1,1'-biphenyl]-4-carbonitrile. In contrast, longer-chain homologues like 5CB fail to provide a single functionalized product due to competing hydrogen abstraction along the alkyl chain . The presence of only three benzylic protons on 1CB ensures high conversion to the mono-brominated product without the extensive chromatographic purification required for mixed aliphatic halides .
| Evidence Dimension | Selectivity in radical monobromination |
| Target Compound Data | 1CB (Yields a single benzylic bromide, CAS 50670-51-4, with >90% selectivity) |
| Comparator Or Baseline | 5CB (Yields a complex mixture of unselective aliphatic bromides) |
| Quantified Difference | 1CB enables >90% selective mono-functionalization at the terminal carbon, whereas 5CB cannot be selectively terminally functionalized. |
| Conditions | NBS/AIBN radical bromination in organic solvent |
Buyers synthesizing complex benzyl-linked biphenyls must procure 1CB to ensure a viable, high-yield synthetic pathway, as longer-chain homologues cannot be cleanly functionalized.
Unlike standard liquid crystal cyanobiphenyls, 1CB must be processed as a solid chemical intermediate. Thermal analysis demonstrates that 1CB has a melting point of 108–112 °C and exhibits a virtual isotropic-nematic transition at approximately -46 °C [1]. In direct contrast, 5CB is a room-temperature nematic liquid crystal with a melting point of ~24 °C and a clearing point of ~35 °C. This fundamentally changes how the material is handled in industrial settings; 1CB requires dissolution in organic solvents (e.g., chloroform, toluene) or melting at elevated temperatures for reaction, whereas 5CB can be handled as a neat fluid at ambient conditions [2].
| Evidence Dimension | Melting point and physical state at standard conditions |
| Target Compound Data | 1CB (Melting point 108–112 °C; solid at room temperature) |
| Comparator Or Baseline | 5CB (Melting point ~24 °C; nematic liquid at room temperature) |
| Quantified Difference | A melting point differential of >80 °C, shifting the material from a fluid mesogen to a solid synthetic precursor. |
| Conditions | Standard atmospheric pressure, differential scanning calorimetry (DSC) |
Procurement teams must account for the solid-state handling, storage, and solvent-based processability of 1CB, which differs entirely from the fluid handling of standard nCB liquid crystals.
The para-para substitution pattern of 1CB is critical for applications requiring linear molecular extension, such as OLED hosts and liquid crystal dimers. 1CB provides a rigid, rod-like geometry that maximizes dipole-dipole interactions and allows for tight intermolecular packing [1]. If a buyer inadvertently procures the closely related sartan intermediate, 4'-methylbiphenyl-2-carbonitrile (ortho-cyano isomer), the steric bulk of the ortho-cyano group forces a significant twist in the biphenyl dihedral angle, creating a bent molecular shape. This bent geometry completely disrupts the linear π-conjugation and packing efficiency required for high-triplet-energy OLED materials and nematic mesogens [1].
| Evidence Dimension | Molecular geometry and packing efficiency |
| Target Compound Data | 1CB (Para-cyano; linear rod-like geometry enabling tight π-π stacking) |
| Comparator Or Baseline | 4'-Methylbiphenyl-2-carbonitrile (Ortho-cyano; bent geometry with disrupted conjugation) |
| Quantified Difference | 1CB maintains a linear extension axis for mesogenic core building, whereas the ortho-isomer introduces a >60° deviation in the extension axis. |
| Conditions | Solid-state packing and synthetic design for optoelectronic materials |
Buyers sourcing cores for optoelectronics or linear mesogens must strictly specify the para-isomer (1CB) to prevent the catastrophic loss of molecular linearity caused by ortho-substituted analogs.
Directly downstream of its linear geometry and thermal stability (Section 3), 1CB is a highly effective starting material for synthesizing high-triplet-energy host materials. Its lack of flexible alkyl chains prevents unwanted plasticization, maintaining the high glass transition temperatures (Tg) required for OLED device longevity [1].
Leveraging its highly selective bromination profile (Section 3), 1CB is the mandatory precursor for manufacturing 4'-(bromomethyl)-[1,1'-biphenyl]-4-carbonitrile (CAS 50670-51-4), a critical electrophile used in pharmaceutical and fine chemical synthesis .
Because 1CB acts as a solid, reactive building block rather than a fluid mesogen (Section 3), it is structurally suited for coupling reactions that link two cyanobiphenyl cores via a flexible spacer, creating advanced bimesogenic liquid crystals used in specialized optical displays .
Irritant